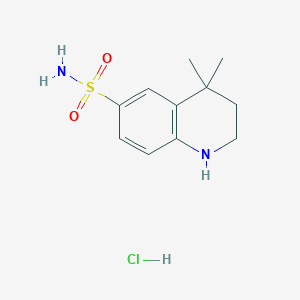

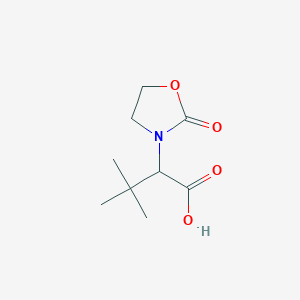

Boc-D-MeAnon(2)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

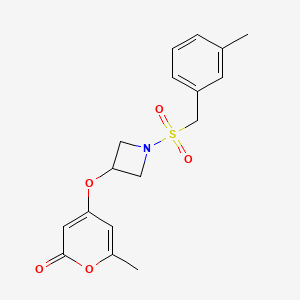

Boc-D-MeAnon(2)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. It is a derivative of the amino acid alanine and is commonly used as a building block in the synthesis of peptides and peptidomimetics.

Scientific Research Applications

Analysis of CO Hydrogenation Pathways

The bond-order-conservation (BOC) method has been applied to understand the energetics associated with the hydrogenation of CO over surfaces of nickel, palladium, and platinum. This approach, focusing on the cleavage of the C-O bond in CO, highlights the significance of direct dissociation versus hydrogen-assisted dissociation in these reactions. The BOC calculations have shed light on the activation energies and processes leading to the formation of methane (CH4) and methanol (CH3OH), providing insights into the effectiveness of these metals as catalysts for synthesis reactions (Shustorovich & Bell, 1988).

Photocatalysis with (BiO)2CO3

Research into (BiO)2CO3 (BOC), an Aurivillius-related oxide, has revealed its potential in photocatalysis, healthcare, humidity sensing, nonlinear optical applications, and supercapacitors. The wide band gap of BOC, which limits its visible light absorption, has been addressed through various modification strategies. These include the development of BOC-based nanocomposites, nonmetal doping, and the formation of oxygen vacancy, enhancing its photocatalytic performance. This work provides a comprehensive overview of BOC's fabrication, modification, and applications, offering a guideline for future research in the field (Ni, Sun, Zhang, & Dong, 2016).

Catalysis with Boron Nitride Fullerene

A study on carbon-doped boron nitride nanocages has explored their potential as catalysts for methanol dehydrogenation. Through density functional theory calculations, this research identified the O-H bond scission as the most favorable reaction pathway on the nanocage surface. The findings suggest that B11N12C nanocages can effectively decompose methanol, with the carbon atom serving as an activation site, thereby lowering the activation energy barrier for dehydrogenation. This research opens avenues for the application of boron nitride materials in catalysis (Esrafili & Nurazar, 2014).

Understanding Boron Through Size-Selected Clusters

Investigations into boron clusters have provided insights into boron's structure, chemical bonding, and fluxionality. These studies reveal the preference for planar or quasi-planar structures in atomic boron clusters, stabilized by localized and delocalized bonds. The research highlights boron's unique electronic properties, including fluxional behavior and the potential for applications as molecular Wankel motors. This comprehensive understanding of boron clusters paves the way for new boron-based nanomaterials and expands the frontier of boron chemistry (Sergeeva, Popov, Piazza, Li, Romanescu, Wang, & Boldyrev, 2014).

properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-6-7-8-9-10-11-12(13(17)18)16(5)14(19)20-15(2,3)4/h12H,6-11H2,1-5H3,(H,17,18)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVHUMRPPGBGQH-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

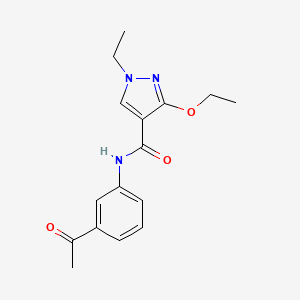

![1-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2605189.png)

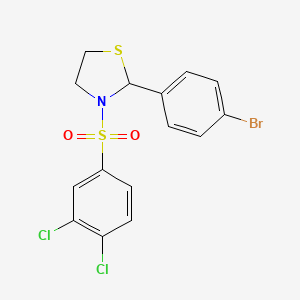

![N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea](/img/structure/B2605195.png)

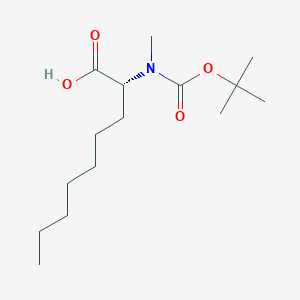

![N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2605196.png)